Bis(diphenylphosphino)acetylene
Overview
Description
Bis(diphenylphosphino)acetylene is an organophosphorus compound with the molecular formula (C₆H₅)₂PC≡CP(C₆H₅)₂. It is a ligand commonly used in coordination chemistry and organometallic chemistry. The compound is characterized by the presence of two diphenylphosphino groups attached to an acetylene moiety, making it a versatile ligand for various metal complexes .
Mechanism of Action
Mode of Action
The mode of action of Bis(diphenylphosphino)acetylene is primarily through its role as a reagent in various types of coupling reactions. These include Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(diphenylphosphino)acetylene typically involves the reaction of diphenylphosphine with acetylene. One common method is the deprotonation of diphenylphosphine using a strong base such as butyllithium, followed by the addition of acetylene. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions: Bis(diphenylphosphino)acetylene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The diphenylphosphino groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Bis(diphenylphosphino)acetylene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug delivery systems and as a component in pharmaceuticals.
Comparison with Similar Compounds
- cis-1,2-Bis(diphenylphosphino)ethylene
- 1,5-Bis(diphenylphosphino)pentane
- 1,6-Bis(diphenylphosphino)hexane
Comparison: Bis(diphenylphosphino)acetylene is unique due to its acetylene moiety, which provides rigidity and a linear structure. This contrasts with similar compounds like cis-1,2-bis(diphenylphosphino)ethylene, which has a more flexible ethylene backbone. The rigidity of this compound makes it particularly useful in forming stable metal complexes .
Properties
IUPAC Name |
2-diphenylphosphanylethynyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWZHJNBFVLJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C#CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199140 | |
Record name | Ethynylenebis(diphenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5112-95-8 | |
Record name | Bis(diphenylphosphino)acetylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5112-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethynylenebis(diphenylphosphine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005112958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5112-95-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164872 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethynylenebis(diphenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethynylenebis[diphenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bis(diphenylphosphino)acetylene?
A1: The molecular formula of this compound is C26H20P2, and its molecular weight is 394.38 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize dppa and its metal complexes?
A2: Researchers frequently employ a combination of spectroscopic methods to characterize dppa and its derivatives. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique is particularly useful for elucidating the structure and dynamics of dppa complexes in solution. Both 31P and 13C NMR provide valuable information about the coordination environment around the phosphorus atoms and the nature of the P–C≡C–P backbone. [, , , ]
- Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopic techniques provide insights into the bonding modes of dppa, particularly the characteristic C≡C stretching frequency, which can shift upon coordination to metal centers. [, , , , ]
- Mass Spectrometry (MS): This technique aids in determining the molecular weight and fragmentation patterns of dppa complexes, providing evidence for their nuclearity and composition. [, , ]
- X-ray Crystallography: This powerful technique allows for the determination of the solid-state structures of dppa complexes, revealing crucial details about their geometry, bond lengths, and intermolecular interactions. [, , , , , , , , ]
Q3: Is dppa stable under ambient conditions?
A3: Yes, this compound is relatively stable under normal laboratory conditions. It exists as a white solid and can be stored for extended periods without significant decomposition. [, ]
Q4: How does dppa perform at elevated temperatures?
A4: While stable under ambient conditions, dppa can undergo thermal transformations. Studies have shown that pyrolysis of dppa, especially in the presence of metal complexes, can lead to the formation of carbon-rich residues with potential applications as advanced materials. []
Q5: What factors influence the stability of dppa-containing metal complexes?
A5: The stability of dppa complexes depends on several factors, including:
- The nature of the metal center and its oxidation state: Different metals exhibit varying affinities for phosphorus ligands and can stabilize different coordination geometries. [, , , , , , ]
- The presence of other ligands in the coordination sphere: Steric and electronic properties of ancillary ligands can significantly impact the stability and reactivity of the dppa-metal complex. [, , , ]
- Reaction conditions: Factors like temperature, solvent polarity, and the presence of other reagents can influence the stability and reactivity of dppa complexes. [, , , ]
Q6: Does dppa find applications in catalysis?
A6: this compound, primarily as a ligand in metal complexes, has shown promising catalytic activity in various organic transformations. For instance, palladium(II) complexes incorporating dppa as a bridging ligand have demonstrated efficacy in oxidative Heck reactions, facilitating the coupling of arylboronic acid derivatives with olefins. []
Q7: Are there examples of dppa-containing complexes demonstrating catalytic activity?
A7: Yes, a notable example is the utilization of palladium(II) complexes bridged by dppa in catalyzing the oxidative Heck reaction. []
Q8: Has computational chemistry been employed to study dppa and its complexes?
A8: Yes, computational methods, including density functional theory (DFT) calculations, have been valuable tools for investigating the electronic structure, bonding characteristics, and spectroscopic properties of dppa complexes. For example, DFT studies have been used to explore the nature of metal-dppa interactions, predict spectroscopic features, and rationalize the reactivity of these complexes. [, ]
Q9: What is the impact of modifying the dppa structure on its coordination behavior?
A9: Modifications to the dppa structure can significantly influence its coordination chemistry. For instance, replacing the phenyl groups with other substituents can alter the steric and electronic properties of the ligand, affecting its binding affinity for metal centers and influencing the geometry and reactivity of the resulting complexes. []
Q10: Does the alkyne moiety in dppa actively participate in coordination?
A10: While primarily recognized for its bridging diphosphine character, the alkyne moiety in dppa can participate in coordination under certain circumstances. This behavior is observed in the formation of clusters where the alkyne unit binds to additional metal centers, expanding the structural diversity of dppa complexes. [, ]
Q11: What are the typical solvents used for handling dppa and its complexes?
A11: this compound and its metal complexes are commonly soluble in organic solvents like dichloromethane, tetrahydrofuran, toluene, and acetonitrile. The choice of solvent often depends on the specific reaction conditions and the nature of the metal complex. [, , , , ]
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